molecular formula C8H9NO3 B1351250 Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 67858-47-3

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1351250
CAS RN: 67858-47-3
M. Wt: 167.16 g/mol
InChI Key: GXSZDESAIZEFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a melting point of 95-97°C . The compound has a molecular weight of 153.14 g/mol and a molecular formula of C7H7NO3 .

Scientific Research Applications

Medicinal Chemistry

Pyrrole derivatives are known to be biologically active and are used in the development of various drugs . They are found in many natural products and marketed drugs, and are known to have diverse therapeutic properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Antifungal and Antibiotics

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Anti-inflammatory and Cholesterol Reducing Drugs

Pyrrole subunit is also used in the development of anti-inflammatory drugs and cholesterol reducing drugs .

Antitumor Agents

Pyrrole derivatives are used in the development of antitumor agents .

Diabetes Molecular Marker

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

Synthesis of Porphyrin Derivatives

The trifluoromethyl anion system was used in the synthesis of some porphyrin derivatives . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. They are often used in research for their potential applications in medicine and industry.

Natural Products

2-Formylpyrroles, which include “Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate”, are ubiquitous in nature, arising from the non-enzymatic Maillard reactions of amines and sugars . These Maillard products display interesting biological activities including hepatoprotective, immunostimulatory, antiproliferative and antioxidant effects .

Organic Synthesis

Pyrrole and its derivatives are used in various organic synthesis reactions . For example, they are used in the Paal-Knorr Pyrrole Synthesis, a chemical reaction that transforms a 1,4-diketone and an amine into a pyrrole .

Synthesis of Key Medicinal Hetero-aromatics

Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Inhibitor of HIV-1 and Cellular DNA Polymerases Protein Kinases

Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Synthesis of N-substituted Pyrroles

An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .

Synthesis of Highly Valuable 2,5-unsubstituted Pyrroles

A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is catalyzed by a stable manganese complex in the absence of organic solvents .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-formyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSZDESAIZEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383995
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

67858-47-3
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 1-methylpyrrole-2-carboxylate (5.0 g, 0.036 m) and 11.4 g anhydrous aluminum chloride in 150 ml of 1:1 1,2-dichloroethane and nitromethane at -20° C. was added over two minutes a solution of dichloromethyl methylether (3.9 ml, 0.043 m) in 1,2-dichloroethane (20 ml). The resultant mixture was stirred at -10° to -30° C. for 3 hours, quenched with excess ice-water, the resultant mixture extracted well with ether, and the combined ether extracts washed two times with water, passed through a small layer of sodium sulfate-silica gel, and concentrated in vacuo to 5.4 g (90%) of methyl 4-formyl-1-methylpyrrole-2-carboxylate, m.p. 95°-97° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Citations

For This Compound
3
Citations
K Koriatopoulou, N Karousis, G Varvounis - Tetrahedron, 2008 - Elsevier
… Potassium permanganate in an acetone–water mixture has been used successfully by Rapoport and co-workers 14 to oxidise methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate to 5-(…
Number of citations: 28 www.sciencedirect.com
DV Sowmya, KG Divya, D Trinath… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… The oxidation of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (13) (Acros Organics) with KMnO 4 in acetone under ultrasonic irradiation at a frequency of 35 kHz at room …
Number of citations: 3 www.tandfonline.com
DM Swanson, CR Shah, B Lord, K Morton… - European journal of …, 2009 - Elsevier
… Methyl-4-formyl-1-methyl-1H-pyrrole-2-carboxylate (66) (1.00 g, 5.98 mmol) was dissolved in dioxane (10 mL) and 1 M aq. LiOH (6 mL) was added at rt. After 15 h, the reaction mixture …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.